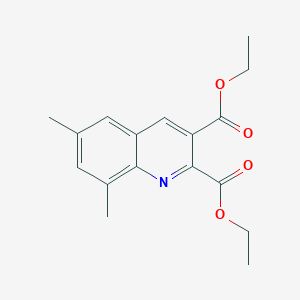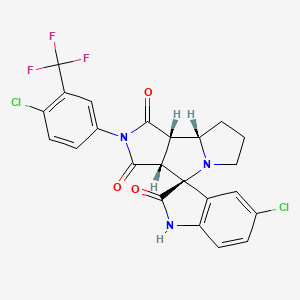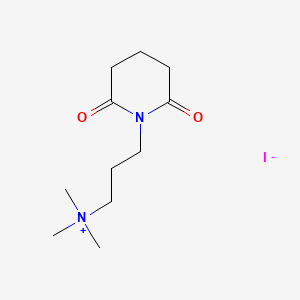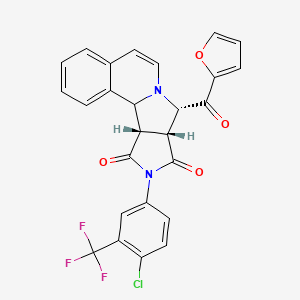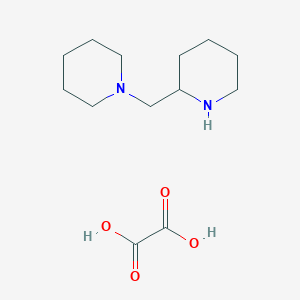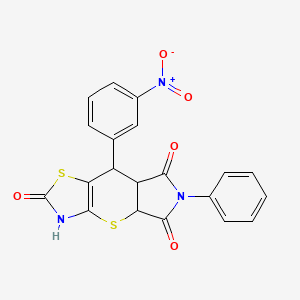![molecular formula C16H26N4O2 B12631354 Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with an amino group and a pyridine ring, making it a versatile intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-2-methylpyridine and piperidine.
Formation of Intermediate: The piperidine ring is functionalized with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like triethylamine.
Coupling Reaction: The intermediate is then coupled with 6-amino-2-methylpyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction conditions.
Purification: Large-scale purification techniques such as crystallization or large-scale chromatography are employed.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine ring and an amino group makes it a valuable intermediate in various synthetic and medicinal chemistry applications .
Propiedades
Fórmula molecular |
C16H26N4O2 |
|---|---|
Peso molecular |
306.40 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(6-amino-2-methylpyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-11-13(5-6-14(17)18-11)20-9-7-12(8-10-20)19-15(21)22-16(2,3)4/h5-6,12H,7-10H2,1-4H3,(H2,17,18)(H,19,21) |
Clave InChI |
SYVKJCDSMDMMOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


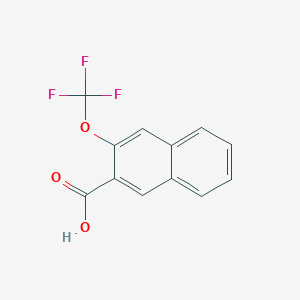
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
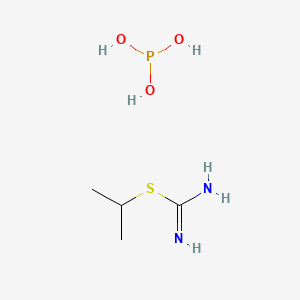
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)

